REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[F:5][C:6]1[CH:7]=[C:8]([CH:15]=[CH:16][C:17]=1[F:18])[NH:9][C:10](=[O:14])[CH2:11][CH2:12]Cl>Cl>[F:18][C:17]1[CH:16]=[C:15]2[C:8](=[CH:7][C:6]=1[F:5])[NH:9][C:10](=[O:14])[CH2:11][CH2:12]2 |f:0.1.2.3|
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Name
|
|
Quantity
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134 g
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Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
67 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(NC(CCCl)=O)C=CC1F
|
Name
|
|
Quantity
|
135.9 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(NC(CCCl)=O)C=CC1F
|
Name
|
|
Quantity
|
272 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
ice
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Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
840 mL
|
Type
|
solvent
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
rises spontaneously to approximately 60° C.
|
Type
|
TEMPERATURE
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Details
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maintained at between 110° C. and 120° C. for 2 hours
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Duration
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2 h
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Type
|
ADDITION
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Details
|
The reaction mixture (at approximately 110° C.) is poured in the course of 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
to rise to approximately 20° C.
|
Type
|
WASH
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Details
|
washed with water (2×600 cc), ethanol (300 cc) at 5° C.
|
Type
|
CUSTOM
|
Details
|
at approximately 20° C
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2CCC(NC2=CC1F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 131.58 g | |
YIELD: CALCULATEDPERCENTYIELD | 235.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |